molecular formula CF3FeO3S+2 B8089572 iron(3+);trifluoromethanesulfonate

iron(3+);trifluoromethanesulfonate

Cat. No.: B8089572
M. Wt: 204.92 g/mol
InChI Key: FOATUPHCWAEQIZ-UHFFFAOYSA-M
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Description

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃, CAS 63295-48-7) is a Lewis acidic metal triflate salt with the molecular formula C₃F₉FeO₉S₃ and a molecular weight of 503.05 g/mol. It is a white crystalline powder with a melting point of 183°C . The compound is highly hygroscopic and exhibits strong acidity, making it a versatile catalyst in organic synthesis. Its paramagnetic nature (due to Fe³⁺) complicates NMR characterization, as observed in related iron(III) complexes . Industrially, it is utilized in cross-coupling reactions, oxidative amination, and C–heteroatom bond formation .

Properties

IUPAC Name

iron(3+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATUPHCWAEQIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3FeO3S+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(3+);trifluoromethanesulfonate involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

iron(3+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Iron(III) trifluoromethanesulfonate is primarily recognized for its catalytic properties in organic reactions:

  • Catalyst for Glycosidic Bond Formation : It facilitates the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal, which is crucial in carbohydrate chemistry .
  • Friedel-Crafts Reactions : This compound is employed to promote carbon-carbon bond formation through Friedel-Crafts acylation and alkylation reactions, enhancing the synthesis of complex aromatic compounds .
  • Synthesis of Beta-Enamino Ketones and Esters : It plays a vital role in synthesizing beta-enamino ketones and esters, which are important intermediates in pharmaceuticals .

Biological Applications

In addition to its chemical applications, iron(III) trifluoromethanesulfonate has been explored for its biological significance:

  • Pharmaceutical Synthesis : The compound is utilized in the development of biologically active compounds and potential pharmaceuticals due to its ability to facilitate complex molecular transformations.
  • Biochemical Pathways : Research indicates that it can influence various biochemical pathways by acting as a catalyst in reactions involving electron-rich and electron-deficient species.

Industrial Applications

Iron(III) trifluoromethanesulfonate has potential industrial applications due to its efficiency and stability:

  • Production of Fine Chemicals : It is used in the manufacturing of fine chemicals where precise catalytic control is essential .
  • Polymer Synthesis : The compound's catalytic properties are leveraged in polymerization processes to create advanced materials with specific properties .

Comparative Analysis with Other Catalysts

PropertyIron(III) TrifluoromethanesulfonateOther Iron Salts
Catalytic EfficiencyHighModerate
SolubilityWater, methanol, acetonitrileVaries
Application ScopeOrganic synthesis, pharmaceuticalsLimited
Environmental SensitivityMoisture sensitiveGenerally stable

Case Studies

  • Glycosidic Linkage Formation :
    • A study demonstrated the effectiveness of iron(III) trifluoromethanesulfonate in synthesizing glycosidic linkages essential for carbohydrate chemistry. The reaction conditions were optimized to enhance yield and purity.
  • Pharmaceutical Development :
    • Research highlighted its role in synthesizing intermediates for drug development, showcasing its potential to streamline pharmaceutical synthesis processes while maintaining high selectivity and efficiency .

Mechanism of Action

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Iron(III) triflate distinguishes itself from other metal triflates in terms of molecular weight, color, and stability. For example:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂, CAS 59163-91-6) has a lower molecular weight (353.99 g/mol) and appears as an off-white to brown hygroscopic powder .
  • Gallium(III) triflate (Ga(OTf)₃, CAS 74974-60-0) and indium(III) triflate (In(OTf)₃, CAS 128008-30-0) are also hygroscopic but have higher molecular weights (516.93 and 562.02 g/mol, respectively) .
  • Copper(II) triflate (Cu(OTf)₂, CAS 34946-82-2) is less acidic than Fe(OTf)₃ and is often employed in milder catalytic conditions .

Stability and Hygroscopicity

  • Fe(OTf)₃ is stable under aerobic conditions, whereas iron(II) triflate degrades more readily, necessitating inert atmospheres for storage .
  • Gallium(III) and indium(III) triflates are highly hygroscopic, limiting their use in moisture-sensitive reactions without rigorous drying .

Data Tables

Table 1: Comparative Properties of Selected Metal Triflates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Applications
Iron(III) triflate 63295-48-7 C₃F₉FeO₉S₃ 503.05 White powder 183 Organic synthesis, catalysis
Iron(II) triflate 59163-91-6 Fe(CF₃SO₃)₂ 353.99 Off-white to brown N/A Catalysis under inert conditions
Gallium(III) triflate 74974-60-0 Ga(CF₃SO₃)₃ 516.93 Powder N/A Specialty catalysis
Indium(III) triflate 128008-30-0 In(CF₃SO₃)₃ 562.02 Powder N/A Lewis acid catalysis
Copper(II) triflate 34946-82-2 Cu(CF₃SO₃)₂ 361.71* Crystalline solid N/A Mild catalytic reactions

*Calculated based on triflate anion mass.

Research Findings and Case Studies

  • Synthesis of TADF Emitters: Fe(OTf)₃ catalyzed the formation of phenothiazine-quinoline conjugates (PTzQ1/PTzQ2) via nucleophilic aromatic substitution, achieving high yields under oxygenated conditions .
  • Oxidative α-Amination : Fe(OTf)₃ enabled direct coupling of ketones with sulfonamides in 1,2-dichloroethane, showcasing superior activity compared to FeBr₃ or FeCl₃ .
  • Scandium Triflate in Silsesquioxane Modification: Sc(OTf)₃ demonstrated 90% efficiency in coupling allyl-substituted organometallics with POSS silanols, outperforming heterogeneous catalysts like Nafion .

Q & A

Q. What are the key physicochemical properties of iron(3+) trifluoromethanesulfonate, and how are they determined?

Iron(3+) trifluoromethanesulfonate (Fe(OTf)₃, CAS 63295-48-7) has a molecular formula of C₃F₉FeO₉S₃ and a molecular weight of 503.05 g/mol. Key properties include:

  • Boiling point : 162°C (similar to trifluoromethanesulfonic acid derivatives) .
  • Structure : The Fe³⁺ ion coordinates with three trifluoromethanesulfonate (OTf⁻) ligands, forming a Lewis acidic complex. Characterization methods include:
    • X-ray diffraction (XRD) : To confirm crystal structure and coordination geometry.
    • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR for tracking ligand behavior in solution.
    • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns .

Q. How should researchers safely handle and store iron(3+) trifluoromethanesulfonate in laboratory settings?

  • Protective measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze the compound.
  • Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Collaborate with certified hazardous waste management services .

Q. What synthetic routes are commonly used to prepare iron(3+) trifluoromethanesulfonate?

The compound is typically synthesized by reacting iron(III) oxide or iron(III) chloride with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions: FeCl3+3CF3SO3HFe(CF3SO3)3+3HCl\text{FeCl}_3 + 3 \, \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Fe(CF}_3\text{SO}_3\text{)}_3 + 3 \, \text{HCl}

Key steps:

  • Use stoichiometric ratios of Fe³⁺ and TfOH.
  • Purify via recrystallization in dry acetonitrile or ethanol .

Advanced Research Questions

Q. How does iron(3+) trifluoromethanesulfonate compare to other metal triflates (e.g., Sc³⁺, Cu²⁺) in Lewis acid-catalyzed reactions?

Fe(OTf)₃ exhibits strong Lewis acidity due to the electron-withdrawing CF₃ groups, but its catalytic efficiency varies with solvent and substrate:

  • Solvent-free conditions : Outperforms Cu(OTf)₂ in Biginelli reactions (e.g., dihydropyrimidinone synthesis) with >90% yield .
  • Aprotic solvents : Competes with Sc(OTf)₃ in Friedel-Crafts alkylation but requires higher temperatures (\sim80°C).
  • Limitations : Hydrolyzes in aqueous media, unlike lanthanide triflates (e.g., La(OTf)₃) .

Q. How can researchers resolve contradictions in catalytic activity data for Fe(OTf)₃ across different studies?

Discrepancies often arise from:

  • Moisture content : Even trace water can hydrolyze Fe(OTf)₃, reducing activity. Validate anhydrous conditions via Karl Fischer titration .
  • Substrate steric effects : Bulky substrates may hinder coordination. Use computational modeling (DFT) to predict binding affinities.
  • Counterion effects : Compare with Fe(ClO₄)₃ or Fe(NO₃)₃ to isolate triflate-specific contributions .

Q. What advanced applications does Fe(OTf)₃ have in materials science?

  • Conductive polymers : Fe(OTf)₃ oxidizes EDOT monomers to synthesize PEDOT:OTf films with high thermoelectric efficiency (σ = 500 S/cm, Seebeck coefficient = 40 μV/K) .
  • Metal-Organic Frameworks (MOFs) : Acts as a Lewis acid node in scandium-based MOFs for gas storage, though Fe³⁺ frameworks are less explored due to hydrolysis risks .

Methodological Guidance

Q. How can researchers optimize reaction conditions for Fe(OTf)₃-catalyzed reactions?

  • Catalyst loading : Start with 5–10 mol% and adjust based on substrate reactivity.
  • Solvent selection : Prefer dichloromethane or acetonitrile for balance between polarity and inertness.
  • Temperature : Screen between 25°C and 100°C; higher temps improve kinetics but risk decomposition .

Q. What analytical techniques are critical for studying Fe(OTf)₃ in solution-phase reactions?

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies Fe³⁺-substrate adducts.
  • Cyclic Voltammetry (CV) : Measures redox behavior (Fe³⁺/Fe²⁺ couple at +0.45 V vs. Ag/AgCl).
  • Infrared Spectroscopy (IR) : Tracks CF₃SO₃⁻ ligand vibrations (asymmetric S-O stretch at 1250 cm⁻¹) .

Tables for Quick Reference

Q. Table 1. Comparative Lewis Acidity of Metal Triflates

Metal TriflateLewis Acid StrengthHydrolysis ResistanceTypical Applications
Fe(OTf)₃HighLowOrganic synthesis, polymers
Sc(OTf)₃Very HighModerateMOFs, asymmetric catalysis
Cu(OTf)₂ModerateLowCross-coupling reactions
La(OTf)₃HighHighAqueous-phase catalysis
Sources:

Q. Table 2. Key Reaction Parameters for Fe(OTf)₃-Catalyzed Biginelli Reaction

ParameterOptimal Value
Catalyst loading10 mol%
SolventSolvent-free
Temperature80°C
Reaction time4 hours
Yield92%
Source:

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